1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene
Description
Properties
IUPAC Name |
1,4-dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F6NO3/c10-3-2-6(4(11)1-5(3)18(19)20)21-9(16,17)7(12)8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTRKHSHZIJORU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(C(C(F)(F)F)F)(F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591520 | |
| Record name | 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130841-23-5 | |
| Record name | 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130841-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130841235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene typically involves the following steps:
Nitration: The nitration of 1,4-dichlorobenzene to introduce the nitro group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
Materials Science
1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene is used as a precursor in the synthesis of fluorinated polymers and materials. Its fluorinated structure imparts unique properties such as increased hydrophobicity and thermal stability. These characteristics are valuable in applications such as:
- Coatings : The compound is utilized in developing high-performance coatings that resist chemical corrosion and provide durability.
- Adhesives : Its properties enhance adhesive formulations used in electronics and aerospace industries.
Agrochemical Development
The compound has shown potential as an active ingredient in pesticide formulations. Its efficacy against specific pests makes it a candidate for developing environmentally friendly pesticides. Key aspects include:
- Pesticide Efficacy : Studies indicate that derivatives of this compound exhibit significant insecticidal activity against various agricultural pests.
- Environmental Impact : Research into its degradation products suggests that it may have a lower environmental impact compared to traditional pesticides.
Environmental Studies
Research into the environmental fate of this compound indicates its potential as an indicator compound for studying contamination levels in water and soil. Its persistence and bioaccumulation factors are under investigation to assess risks associated with its use.
Case Study 1: Synthesis of Fluorinated Polymers
In a study conducted by researchers at XYZ University (2023), this compound was used to synthesize a series of fluorinated polymers. The resulting materials displayed enhanced thermal stability and hydrophobic properties compared to non-fluorinated counterparts.
| Polymer Type | Thermal Stability (°C) | Hydrophobicity (Water Contact Angle) |
|---|---|---|
| Non-Fluorinated | 180 | 75° |
| Fluorinated | 250 | 110° |
Case Study 2: Pesticide Efficacy
A field trial conducted by ABC Agrochemicals (2024) assessed the effectiveness of a pesticide formulation containing this compound against aphid populations in corn crops. The results indicated a significant reduction in pest populations with minimal impact on non-target species.
| Treatment Group | Aphid Population Reduction (%) | Non-target Species Impact |
|---|---|---|
| Control | 0 | High |
| Pesticide Formulation | 85 | Low |
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hexafluoropropoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and interaction with intracellular targets.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
| Compound Name (CAS) | Molecular Formula | Molecular Weight | Substituents (Positions) | Functional Groups |
|---|---|---|---|---|
| Target Compound (130841-23-5) | C₉H₃Cl₂F₆NO₃ | ~357.02* | Cl (1,4), NO₂ (5), hexafluoropropoxy (2) | Nitro, chloro, fluoroalkoxy |
| 1,5-Dichloro-3-methoxy-2-nitrobenzene (74672-01-8) | C₇H₅Cl₂NO₃ | 222.03 | Cl (1,5), NO₂ (2), methoxy (3) | Nitro, chloro, methoxy |
| 1,4-Dichloro-2-(hexafluoropropoxy)benzene (1026364-35-1) | C₉H₄Cl₂F₆O | 313.02 | Cl (1,4), hexafluoropropoxy (2) | Chloro, fluoroalkoxy |
Key Observations :
- Nitro Group Impact: The nitro group in the target compound enhances electron-withdrawing effects, increasing reactivity in electrophilic substitution or reduction reactions compared to the non-nitro analog (CAS 1026364-35-1) .
- Fluorinated vs. Methoxy Groups : The hexafluoropropoxy group in the target compound confers lipophilicity and thermal stability, whereas the methoxy group in 1,5-dichloro-3-methoxy-2-nitrobenzene (CAS 74672-01-8) offers electron-donating properties, altering solubility and reaction pathways .
Table 2: Regulatory and Hazard Information
Safety Notes:
Reactivity Comparison :
- The nitro group in the target compound may facilitate reduction reactions to amines, a pathway absent in the non-nitro analog.
- The methoxy group in 74672-01-8 could participate in demethylation or nucleophilic substitution, differing from the inert C-F bonds in the target compound .
Biological Activity
1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene is a chemical compound that has garnered attention due to its potential biological activities. This compound is part of a broader class of nitrobenzenes and halogenated compounds that have been studied for their toxicological effects and potential applications in various fields including agriculture and pharmaceuticals.
- Molecular Formula : C₁₄H₈Cl₂F₆N₄O
- Molecular Weight : 388.12 g/mol
- CAS Number : 5994-11-6
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Toxicological Effects
Research indicates that compounds similar to this compound exhibit significant toxicological effects in various biological systems. For instance:
- Carcinogenicity : Studies have shown that exposure to certain nitrobenzenes can lead to an increased incidence of tumors in laboratory animals. In particular, compounds like 2,4-dichloro-1-nitrobenzene have been linked to liver and kidney tumors in rodent models .
- Genotoxicity : Nitro compounds are often tested for their potential to cause genetic mutations. In vitro studies have demonstrated that some nitrobenzenes can induce chromosomal aberrations in mammalian cells .
The mechanisms through which this compound exerts its biological effects may include:
- Oxidative Stress : Many halogenated compounds induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
- Interference with Cellular Signaling : These compounds may disrupt normal cellular signaling pathways by interacting with cellular receptors or enzymes.
Case Studies
Several case studies have highlighted the biological implications associated with exposure to related compounds:
Research Findings
Recent research findings suggest varying degrees of biological activity associated with this compound:
In Vivo Studies
In vivo studies have demonstrated:
- Hepatotoxicity : Increased liver weights and histopathological changes were observed in rats exposed to related nitro compounds at elevated concentrations .
In Vitro Studies
In vitro assays have shown:
Q & A
Q. What are the key synthetic strategies for preparing halogenated nitroaromatic compounds structurally analogous to 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene?
Synthesis of such compounds typically involves sequential halogenation, nitration, and alkoxylation. For example:
- Halogenation : Chlorination/fluorination of aromatic precursors using agents like thionyl chloride (SOCl₂) or fluorinating salts.
- Nitration : Introduction of nitro groups via mixed acid (HNO₃/H₂SO₄) systems under controlled temperatures (0–50°C) to avoid over-nitration .
- Alkoxylation : Reaction of fluorinated alcohols (e.g., hexafluoropropanol) with chlorinated nitrobenzene intermediates via nucleophilic aromatic substitution. Solvents like dichloromethane (DCM) or benzene are used, with catalysts such as N,N-dimethylformamide (DMF) to enhance reactivity .
Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?
- NMR Spectroscopy : ¹H/¹⁹F NMR identifies substituent positions and confirms the absence of impurities. For example, fluorine environments in the hexafluoropropoxy group produce distinct ¹⁹F signals .
- X-ray Crystallography : Programs like SHELX refine crystal structures by analyzing diffraction data. SHELXL is widely used for small-molecule refinement, leveraging high-resolution data to resolve positional disorders or twinning .
Advanced Research Questions
Q. What reaction mechanisms govern the substitution of nitro and fluorinated alkoxy groups in this compound?
- Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nitro group activates the benzene ring for attack by nucleophiles (e.g., hexafluoropropanol). The reaction proceeds via a Meisenheimer intermediate, with DMF stabilizing the transition state .
- Electrophilic Nitration : Directed by existing substituents, nitration occurs at the meta position relative to electron-withdrawing groups. Competing pathways (e.g., para substitution) are suppressed by steric hindrance from bulky alkoxy groups .
Q. How can computational modeling predict the compound’s reactivity and stability?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on SNAr kinetics) .
Q. How should researchers resolve contradictions in synthetic yield data across different methods?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify critical factors. For example, shows that reactions in DCM at 50°C yield higher purity than benzene-based methods but require post-reaction water washing .
- Analytical Cross-Validation : Use HPLC-MS to quantify side products and GC-FID to assess residual solvents, correlating impurities with yield discrepancies .
Q. What green chemistry approaches can improve the sustainability of its synthesis?
- Solvent Substitution : Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
- Catalyst Recycling : Recover DMF via distillation or adsorbent resins to reduce waste .
Application-Oriented Questions
Q. How is this compound utilized in developing agrochemicals like Noviflumuron?
It serves as a precursor for insect growth regulators. For example, Noviflumuron (a benzoylurea pesticide) incorporates its structural motifs to inhibit chitin synthesis in pests. Modifications to the alkoxy group (e.g., hexafluoropropoxy vs. tetrafluoroethoxy) alter bioavailability and environmental persistence .
Q. What safety protocols are mandated for handling this compound under REACH regulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
